2-(Chloromethyl)-5-phenylpyridine
Description
Contextual Significance in Organic Synthesis and Heterocyclic Chemistry
In the realm of organic synthesis, 2-(Chloromethyl)-5-phenylpyridine serves as a crucial electrophilic building block. The chloromethyl group is an excellent leaving group, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of the 5-phenylpyridine-2-yl-methyl moiety into a diverse array of molecules.
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a vast number of therapeutic agents. Pyridine (B92270) derivatives, in particular, are known to exhibit a wide spectrum of biological activities. acs.org The incorporation of a phenyl group into the pyridine ring, as seen in this compound, can significantly influence the pharmacological properties of the resulting molecules.
Historical Development of Chloromethylated Pyridines
The development of synthetic methodologies for chloromethylated pyridines has been an area of continuous research. Early methods for the synthesis of related compounds, such as 2-chloro-5-chloromethylpyridine, often involved multi-step processes. For instance, one of the established routes involved the conversion of 2-chloropyridine-5-carboxylic acid into its corresponding acid chloride, followed by esterification, reduction to the hydroxymethyl compound, and finally, chlorination. acs.org
Over the years, more direct and efficient methods have been developed. The direct chlorination of methylpyridines emerged as a more streamlined approach. mdpi.com The evolution of synthetic strategies has been driven by the need for more economical and scalable processes to meet the industrial demand for these valuable intermediates. The development of catalysts and optimization of reaction conditions have been central to improving the yield and purity of chloromethylated pyridines. mdpi.com
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is vibrant and expanding into new scientific domains. While its role in the synthesis of insecticides is well-established, emerging trends indicate a growing interest in its application in medicinal chemistry and materials science.
Agrochemicals: A significant area of application for this compound and its derivatives is in the development of novel insecticides. Research has demonstrated that compounds derived from 2-phenylpyridine (B120327) exhibit potent insecticidal activity against various agricultural pests.
Medicinal Chemistry: There is a burgeoning interest in the potential of pyridine derivatives in drug discovery. acs.org While specific research on the anticancer properties of this compound is in its early stages, the structural similarities to other known anticancer agents suggest that this is a promising area for future investigation. The ability to functionalize the molecule through its reactive chloromethyl group allows for the synthesis of libraries of new compounds for biological screening.
Materials Science: The unique electronic and structural properties of phenylpyridine derivatives have also led to their exploration in the field of materials science. For instance, related organofluorine compounds containing pyridine rings have been utilized in the development of fluorinated polymers and network materials. The incorporation of the 2-phenylpyridine moiety can impart desirable thermal and chemical resistance to materials.
Detailed Research Findings
Recent studies have highlighted the practical synthesis and application of this compound and its derivatives. The following tables summarize key research findings:
| Starting Material | Reagents and Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Hydroxymethyl-5-phenylpyridine | Thionyl chloride (SOCl₂), ambient temperature | This compound | Near-quantitative yield, minimal byproduct formation | |
| 2-Methyl-5-phenylpyridine (B1585565) | N-chlorosuccinimide (NCS), AIBN, Acetonitrile, 80°C | This compound | Radical chain mechanism enabling chlorination | |
| 5-Phenylpyridine | Formaldehyde, HCl, Lewis acid catalyst (e.g., ZnCl₂) | This compound | Direct chloromethylation | |
| 2-Chloro-5-methylpyridine (B98176) | Elemental chlorine, carbon tetrachloride, 60°C | 2-Chloro-5-chloromethylpyridine | Direct chlorination of the methyl group | mdpi.com |
| Application Area | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| Agrochemicals | Novel 2-phenylpyridine derivatives | High insecticidal activity against pests like Mythimna separata and Aphis craccivora | |
| Medicinal Chemistry | Phenylpyridine compounds | Potential to inhibit cancer cell proliferation through apoptosis and cell cycle arrest (emerging area) | |
| Organic Synthesis | This compound | Versatile intermediate for synthesizing more complex molecules due to its reactive chloromethyl group |
Structure
2D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTUIPJJBKOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562609 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146775-28-2 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 2 Chloromethyl 5 Phenylpyridine and Structural Analogs
Methodologies for Constructing the 2-(Chloromethyl)pyridine (B1213738) Scaffold
The 2-(chloromethyl)pyridine moiety is a key structural component, and its synthesis can be achieved through several distinct pathways. These methods range from multi-step sequences involving functional group interconversions to more direct chlorination approaches.
Multi-step Reaction Sequences
Complex, multi-step reaction sequences offer a high degree of control over the final product, often starting from readily available precursors like 2-methylpyridine (B31789) (2-picoline). One established route involves the initial oxidation of 2-methylpyridine to its N-oxide. google.comgoogle.com This intermediate then undergoes rearrangement and subsequent reactions to yield the desired chlorinated product.
A representative multi-step synthesis proceeds as follows:
N-Oxidation: 2-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-methylpyridine-N-oxide. google.comgoogle.com
Acetoxylation: The N-oxide reacts with a reagent like acetic anhydride (B1165640) or glacial acetic acid, leading to the formation of 2-pyridinylmethyl acetate (B1210297). google.com
Hydrolysis: The acetate ester is then hydrolyzed, typically under basic conditions, to yield 2-(hydroxymethyl)pyridine. google.com
Chlorination: Finally, the hydroxyl group is converted to a chloro group using a chlorinating agent like thionyl chloride, affording 2-(chloromethyl)pyridine, often isolated as its hydrochloride salt. google.comgoogle.com
This stepwise approach, while longer, allows for the purification of intermediates and can be advantageous for achieving high purity in the final product.
Direct Chlorination of Methylpyridine Precursors
Direct chlorination of the methyl group of 2-methylpyridine presents a more atom-economical route to the 2-(chloromethyl)pyridine scaffold. This transformation is typically a free-radical reaction, initiated by heat or UV light, and employs various chlorinating agents.
Common reagents for this direct approach include:
Gaseous Chlorine (Cl₂): The reaction of 2-methylpyridine with chlorine gas at high temperatures (e.g., 350-370°C) can produce a mixture of chlorinated products. google.comgoogle.com
N-Chlorosuccinimide (NCS): NCS is a common reagent for radical chlorination under milder conditions.
Trichloroisocyanuric Acid (TCCA): TCCA can be used as a solid, easy-to-handle source of chlorine for the chlorination of 2-methylpyridine in a suitable solvent like chloroform. prepchem.com
A significant challenge in direct chlorination is controlling the degree of substitution, as the reaction can proceed to form di- and trichloromethylpyridines. google.comgoogleapis.com Furthermore, the basic nitrogen atom of the pyridine (B92270) ring can react with the hydrogen chloride (HCl) byproduct to form a hydrochloride salt. googleapis.com This salt is often less reactive, potentially halting the chlorination process. googleapis.com Careful control of pH and reaction conditions is therefore crucial for selectively obtaining the monochlorinated product. googleapis.com
| Reagent | Conditions | Key Features |
| Chlorine (Cl₂) Gas | High Temperature (Vapor Phase) | Can lead to multiple chlorinations and requires specialized equipment. google.com |
| Trichloroisocyanuric Acid (TCCA) | Reflux in Chloroform | Solid reagent, reaction proceeds under reflux, yields the hydrochloride salt. prepchem.com |
| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Common reagent for side-chain chlorination. |
Conversion of Hydroxymethyl to Chloromethyl Functionality
Perhaps the most common and reliable method for generating the 2-(chloromethyl) group is through the functional group transformation of 2-(hydroxymethyl)pyridine (also known as 2-pyridinemethanol). This alcohol precursor can be synthesized via the multi-step sequence described previously or obtained commercially. google.com
The conversion is most frequently accomplished using thionyl chloride (SOCl₂). google.comchemicalbook.com The reaction involves the addition of 2-(hydroxymethyl)pyridine to an excess of thionyl chloride, often with cooling. chemicalbook.com The mixture is then typically heated to reflux to ensure the reaction goes to completion. The excess thionyl chloride can be removed by distillation, leaving the desired 2-(chloromethyl)pyridine hydrochloride as a solid residue. chemicalbook.com This method is highly efficient for converting 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-chloromethylpyridine as well. google.com
| Precursor | Reagent | Product | Typical Conditions |
| 2-(Hydroxymethyl)pyridine | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)pyridine Hydrochloride | Addition at 0°C, followed by reflux. chemicalbook.com |
| 2-Chloropyridine-5-carboxylic acid | Thionyl Chloride, then NaBH₄, then Thionyl Chloride | 2-Chloro-5-chloromethylpyridine | Multi-step process involving reduction of an intermediate ester. google.com |
Approaches for Introducing the 5-Phenyl Moiety
Attaching a phenyl group to the pyridine ring at the 5-position requires the formation of a carbon-carbon bond. This is generally achieved either by joining a phenyl unit to a pre-existing pyridine ring using cross-coupling chemistry or by constructing the phenyl-substituted pyridine ring from acyclic precursors.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds between aryl and heteroaryl systems. To synthesize a 5-phenylpyridine derivative, a common strategy involves coupling a 5-halopyridine with a phenyl-containing organometallic reagent, or vice versa.
Key cross-coupling reactions applicable to this synthesis include:
Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a versatile method for preparing unsymmetrical biaryls and has been successfully applied to the synthesis of bipyridines and other complex heterocyclic systems. wikipedia.orgorgsyn.org For example, a 5-halopyridine could be coupled with phenylzinc chloride. The reaction shows good tolerance for a wide variety of functional groups. orgsyn.org
Suzuki Coupling: This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. It is widely used in industrial applications due to the stability and low toxicity of the boronic acid reagents.
Stille Coupling: This method utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) reagent.
For the synthesis of 2-(chloromethyl)-5-phenylpyridine, a plausible route would involve the Negishi or Suzuki coupling of a 2-(chloromethyl)-5-halopyridine (e.g., bromo- or iodo-) with a phenyl organometallic reagent like phenylzinc chloride or phenylboronic acid.
| Coupling Reaction | Pyridine Partner | Phenyl Partner | Catalyst System |
| Negishi Coupling | 2-(Chloromethyl)-5-bromopyridine | Phenylzinc Chloride | Palladium (e.g., Pd(PPh₃)₄) or Nickel. wikipedia.org |
| Suzuki Coupling | 2-(Chloromethyl)-5-bromopyridine | Phenylboronic Acid | Palladium(0) complex with a base (e.g., K₂CO₃). |
| Stille Coupling | 2-(Chloromethyl)-5-iodopyridine | Phenyltrimethylstannane | Palladium catalyst (e.g., Pd(PPh₃)₄). |
Cyclization Reactions Leading to Phenylpyridine Systems
An alternative to functionalizing a pre-formed ring is to construct the phenyl-substituted pyridine ring from acyclic or different heterocyclic precursors. These methods build the core structure and incorporate the phenyl substituent in a single, often multi-component, process.
Notable cyclization strategies include:
Kröhnke Pyridine Synthesis: This is a versatile method for producing highly substituted pyridines. wikipedia.org It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com By choosing an α,β-unsaturated ketone that bears a phenyl group, a phenyl-substituted pyridine can be synthesized. acs.org The reaction tolerates a broad array of aryl substituents on the starting materials. acs.org
Boger Pyridine Synthesis: This method is an inverse-electron-demand Diels-Alder reaction between an electron-deficient heterocycle, such as a 1,2,4-triazine, and an electron-rich dienophile, like an enamine. wikipedia.orgbaranlab.org Subsequent extrusion of a small molecule (e.g., N₂) leads to the formation of the aromatic pyridine ring. wikipedia.org The substitution pattern of the final pyridine is determined by the substituents on the triazine and the enamine, allowing for the incorporation of a phenyl group.
Other Cyclizations: Various other cyclization and condensation reactions can produce substituted pyridines. For instance, some methods utilize N-phenacylpyridinium salts as precursors to generate a range of heterocyclic structures, including functionalized pyridines. researchgate.net
These cyclization reactions are particularly useful for creating complex substitution patterns that might be difficult to achieve through sequential functionalization of a simple pyridine ring.
Innovative Synthetic Technologies in Chloromethylpyridine Preparation
Modern synthetic chemistry has moved towards technologies that offer greater efficiency, safety, and scalability. The preparation of chloromethylpyridines, including this compound, has benefited significantly from these advancements.
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and often higher yields. In the context of pyridine derivatives, flow reactors have demonstrated considerable advantages. For instance, the synthesis of 2-methylpyridines has been expedited using a simplified bench-top continuous flow system. nih.gov This method involves passing a solution of the parent pyridine in an alcohol, like 1-propanol, through a heated column packed with a catalyst such as Raney® nickel. nih.govresearchgate.net This process has been shown to be a greener alternative to conventional batch reactions, producing α-methylated pyridines with high selectivity. nih.govresearchgate.net
While specific data on the continuous flow synthesis of this compound is limited, the principles are applicable. The use of continuous flow reactors can improve energy efficiency by as much as 30% compared to batch methods. Patents describe the use of specialized reactors, such as airlift loop reactors, for the chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2-chloro-5-chloromethylpyridine. patsnap.com This type of reactor promotes efficient mixing and gas-liquid contact, which is crucial for chlorination reactions. patsnap.com The technology allows for precise control of reaction time and temperature, minimizing the formation of polychlorinated by-products that are often a challenge in batch processes. google.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Methylpyridines
| Parameter | Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Typically several hours (e.g., 19h) nih.gov | Significantly shorter residence time (e.g., ~10 min) researchgate.net |
| Selectivity | Can lead to by-products | High degree of selectivity for α-methylation nih.gov |
| Scalability | Challenging | Easily scalable by extending operation time |
| Safety | Handling of pyrophoric catalysts like Raney® nickel in large batches poses risks. | Smaller reactor volumes enhance safety. |
| Environmental Impact | Can be less "green" | Considered a greener fashion of synthesis nih.gov |
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The construction of the 5-phenylpyridine scaffold, a key feature of the target molecule, heavily relies on these methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are the most established methods for the arylation of pyridines. nih.gov These reactions involve coupling a pyridine derivative (bearing a halogen or triflate) with a phenylboronic acid or organozinc reagent in the presence of a palladium catalyst. nih.gov
More advanced strategies involve the direct C-H functionalization of the pyridine ring, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net Palladium and rhodium complexes are frequently used catalysts for the direct arylation of heterocycles. nih.gov While direct C-H chloromethylation is not a standard procedure, the synthesis of the 2-methyl-5-phenylpyridine (B1585565) precursor can be achieved through C-H activation. For example, cobalt and ruthenium complexes have been shown to catalyze the ortho-C-H allylation of 2-arylpyridines, demonstrating the potential for functionalizing the C-H bond adjacent to the nitrogen atom. researchgate.net
The choice of catalyst and ligands is crucial for controlling the regioselectivity of the functionalization. For instance, in the palladium-catalyzed arylation of azoles, the addition of a copper(I) salt can switch the selectivity from the C-5 to the C-2 position. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions for Phenylpyridine Synthesis
| Reaction Type | Catalyst System (Example) | Substrates | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | 2-Bromo-5-iodopyridine + Phenylboronic acid | 2-Bromo-5-phenylpyridine |
| Direct C-H Arylation | Pd(OAc)₂ / PPh₃ | Pyridine + Aryl Halide | Arylpyridine nih.gov |
| C-H Allylation | [Cp*Co(CO)I₂] / AgOAc | 2-Arylpyridine + Allylic Amine | ortho-Allylated 2-Arylpyridine researchgate.net |
Synthesis of Key Intermediates for this compound Derivatization
The most direct synthetic routes to this compound proceed via two key intermediates: 2-methyl-5-phenylpyridine and 2-(hydroxymethyl)-5-phenylpyridine.
The synthesis of 2-methyl-5-phenylpyridine can be accomplished through cross-coupling reactions. A common approach involves the Suzuki coupling of a phenyl-bearing reagent with a methylpyridine derivative, such as coupling phenylboronic acid with 2-methyl-5-bromopyridine. The physical properties of 2-methyl-5-phenylpyridine, a liquid at room temperature, are summarized below. vulcanchem.com
Table 3: Physical Properties of 2-Methyl-5-phenylpyridine
| Property | Value | Conditions |
|---|---|---|
| Density | 1.03 g/cm³ | Standard temperature and pressure vulcanchem.com |
| Boiling Point | 282.9°C | At 760 mmHg vulcanchem.com |
| Flash Point | 118.2°C | - vulcanchem.com |
Once obtained, 2-methyl-5-phenylpyridine can be subjected to chlorination to yield the final product. This is often achieved using elemental chlorine, but this method can suffer from a lack of selectivity and the formation of polychlorinated by-products. google.com
The second key intermediate, 2-(hydroxymethyl)-5-phenylpyridine , provides a more controlled route to the final product. synchem.de This alcohol can be synthesized by reducing the corresponding carboxylic acid or ester, which in turn can be prepared from 2-methyl-5-phenylpyridine via oxidation. A more direct method involves the reaction of 5-phenylpicolinaldehyde with a reducing agent. The most straightforward conversion of 2-(hydroxymethyl)-5-phenylpyridine to this compound involves reaction with thionyl chloride (SOCl₂). This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chloride ion, often proceeding with high yield (near-quantitative) under mild conditions.
The synthesis of related hydroxymethylpyridines, such as 2-hydroxy-5-methylpyridine, has been achieved via the catalytic hydrogenation of 3-cyano-6-hydroxypyridine using a Pd/C catalyst in the presence of an acid and a surfactant, with yields reported around 83%. chemicalbook.comgoogle.com
Chemical Transformations and Synthetic Utility of 2 Chloromethyl 5 Phenylpyridine
Derivatization via Reactions at the Chloromethyl Group
The benzylic chloride nature of the chloromethyl group in 2-(Chloromethyl)-5-phenylpyridine renders it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its use in synthesizing a diverse range of derivatives, allowing for the introduction of various functionalities that can modulate the compound's physicochemical and biological properties.
The reaction of this compound with a variety of nitrogen-based nucleophiles provides a straightforward route to a multitude of nitrogen-containing derivatives. These reactions are typically carried out under mild conditions and offer high yields, making this a robust method for diversification.
A common strategy involves the reaction with primary and secondary amines to yield the corresponding aminomethylpyridine derivatives. For instance, the reaction of this compound with piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures furnishes 2-(piperidin-1-ylmethyl)-5-phenylpyridine. This type of reaction is generally applicable to a wide range of amines, providing access to a library of compounds with varying steric and electronic properties. The choice of solvent is crucial, with polar aprotic solvents known to accelerate the rate of nucleophilic substitution. researchgate.net
The synthesis of 2-arylamino substituted pyridines has also been explored, often through multi-step procedures involving different starting materials but highlighting the importance of the aminopyridine scaffold in medicinal chemistry. nih.gov While direct reaction of this compound with anilines can be challenging, alternative methods such as the Buchwald-Hartwig amination of the corresponding 2-chloro-5-phenylpyridine (B1363647) could provide access to these derivatives.
The introduction of other nitrogen functionalities, such as azides, is also readily achievable. The reaction with sodium azide (B81097), for example, would yield 2-(azidomethyl)-5-phenylpyridine, a versatile intermediate that can be further transformed into primary amines via reduction or participate in cycloaddition reactions.
Table 1: Synthesis of Nitrogen-Containing Derivatives from this compound and Analogs
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 60°C | 2-(Piperidin-1-ylmethyl)-5-phenylpyridine | Not Reported | researchgate.net |
| Various Amines | Solvent-free, 80°C | 2-Aminopyridine derivatives | 75 (for 2b) | baranlab.org |
| Arylguanidines | 1,4-dioxane, then NaOMe/MeOH | 2-Arylamino-dihydropyridopyrimidinones | Not Reported | nih.gov |
Note: The table includes data from reactions with analogous pyridine (B92270) systems to illustrate the general reactivity.
The high reactivity of the chloromethyl group extends to sulfur-based nucleophiles, enabling the synthesis of a variety of sulfur-containing derivatives. These compounds are of interest due to the unique properties that the sulfur atom imparts, including its ability to participate in metal coordination and its presence in many biologically active molecules.
Reaction with thiols, such as thiophenol or alkyl thiols, in the presence of a base provides the corresponding thioether derivatives. For example, treatment of this compound with a thiolate anion, generated in situ from a thiol and a base like sodium hydroxide (B78521) or sodium ethoxide, would lead to the formation of 2-((organothio)methyl)-5-phenylpyridine. These reactions are typically efficient and proceed under mild conditions.
Another important transformation is the reaction with thiourea (B124793). This reaction initially forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol, 2-(mercaptomethyl)-5-phenylpyridine. This two-step process offers a convenient route to the thiol derivative, which can be a key intermediate for further functionalization. The synthesis of thiourea derivatives and their metal complexes has been extensively studied, highlighting their importance as ligands and bioactive molecules. nih.govnih.govmdpi.com
The synthesis of thiazole (B1198619) derivatives from reactions involving thiourea and α-haloketones is a well-established method. rsc.org By analogy, the reaction of a thiourea derivative of this compound could be a viable route to novel thiazole-containing compounds.
Table 2: Representative Reactions for the Formation of Sulfur-Containing Pyridine Derivatives
| Sulfur Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | Base (e.g., NaH), Solvent (e.g., DMF) | 2-((Phenylthio)methyl)pyridine | Not Reported | General Knowledge |
| Thiourea | 1. Reflux; 2. NaOH(aq) | 2-(Mercaptomethyl)pyridine | Not Reported | General Knowledge |
| N,N'-Dialkylthioureas | Phenacyl bromides | Trisubstituted thiazoles | Not Reported | rsc.org |
The bifunctional nature of this compound makes it an attractive scaffold for the construction of linkers used in conjugate synthesis, particularly in the field of antibody-drug conjugates (ADCs). researchgate.netbiochempeg.comnih.gov Linkers play a crucial role in ADCs, connecting the antibody to the cytotoxic payload and ensuring the stability of the conjugate in circulation while allowing for efficient drug release at the target site. nih.gov
The reactive chloromethyl group can serve as a handle for attaching the molecule to either the drug or the antibody, while the phenylpyridine core can be further functionalized to modulate the linker's properties, such as its length, rigidity, and cleavage characteristics. For instance, the chloromethyl group can react with a nucleophilic functional group on a payload molecule. Subsequently, the pyridine ring can be modified, for example, by introducing a functional group that can be used for conjugation to an antibody.
Cleavable linkers are often employed in ADCs to facilitate the release of the payload in the tumor microenvironment. nih.govnih.gov The this compound scaffold could be incorporated into various types of cleavable linkers, such as those sensitive to pH, redox potential, or specific enzymes. For example, a linker could be designed where the bond formed from the chloromethyl group is stable at physiological pH but cleaves under the acidic conditions of the lysosome.
While direct examples of this compound being used in clinically approved or advanced preclinical ADC linkers were not identified in the provided search results, its chemical properties make it a plausible candidate for the development of novel linker technologies. The ability to introduce diverse functionalities through both the chloromethyl group and the pyridine ring offers a high degree of modularity for linker design.
Functionalization of the Pyridine Ring System
Beyond the reactivity of the chloromethyl group, the pyridine ring of this compound is also amenable to a range of functionalization reactions. These transformations allow for the modification of the core structure, leading to novel compounds with potentially enhanced biological activities or altered physical properties.
The introduction of new alkyl or aryl substituents onto the pyridine ring can significantly impact the molecule's properties. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving such transformations on pyridine scaffolds.
Alkylation of the pyridine ring can be achieved through various methods. While direct C-H alkylation of pyridines can be challenging, pre-functionalization of the pyridine ring, for instance through halogenation, followed by a cross-coupling reaction with an organometallic reagent is a common strategy. For a molecule like this compound, the directing effect of the existing substituents would need to be considered. The pyridine nitrogen can direct metallation to the C6 position. researchgate.net However, the reactive chloromethyl group might need to be protected or transformed prior to performing such reactions to avoid side reactions.
Arylation of the pyridine ring, particularly at the positions ortho to the nitrogen, is a well-established transformation. Palladium-catalyzed C-H arylation of 2-phenylpyridines has been extensively studied. rsc.orgnih.gov These reactions often proceed via a cyclopalladated intermediate. In the case of this compound, the pyridine nitrogen could direct the arylation to the C6 position. The reaction conditions, including the choice of catalyst, ligand, and oxidant, are crucial for achieving high yields and regioselectivity.
Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of aromatic rings. wikipedia.orgharvard.eduuwindsor.ca In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, the pyridine nitrogen could potentially act as a DMG, facilitating lithiation at the C6 position. Subsequent reaction with an electrophile would introduce a new substituent at this position. However, the presence of the reactive chloromethyl group would likely interfere with the organolithium reagent, necessitating a protection-deprotection sequence or the use of a less reactive organometallic reagent.
Table 3: Methods for Alkylation and Arylation of Pyridine Rings
| Reaction Type | Key Reagents/Catalysts | Position of Functionalization | Reference |
|---|---|---|---|
| C-H Alkylation | Palladium catalyst, Alkyl iodides | Ortho to directing group | rsc.org |
| C-H Arylation | Palladium catalyst, Aryl halides/boronic acids | Ortho to directing group | nih.gov |
| Directed ortho-Metalation | Organolithium reagents, Directing group | Ortho to directing group | wikipedia.orgharvard.eduuwindsor.ca |
Note: This table presents general methodologies applicable to pyridine functionalization.
The this compound scaffold can serve as a precursor for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials. Annulation reactions, where a new ring is fused onto the existing pyridine core, provide access to these complex structures.
A prominent example of a heterocycle annulation strategy involving pyridine derivatives is the synthesis of indolizines. ekb.eg Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. The Tschitschibabin reaction, for instance, involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. The 2-(chloromethyl) group in this compound could potentially be transformed into a suitable functional group to participate in such cyclization reactions. For example, conversion of the chloromethyl group to a phosphonium (B103445) ylide would allow for a Wittig-type reaction followed by intramolecular cyclization to form a substituted indolizine.
Another approach to fused heterocycles is through intramolecular cyclization reactions. If the chloromethyl group is first derivatized with a nucleophile that also contains a suitable functional group, an intramolecular reaction can be triggered to form a new ring. For instance, reaction with an amino-thiol could lead to the formation of a fused thiazine (B8601807) or diazepine (B8756704) ring system.
The synthesis of pyrido[1,2-a]indoles is another relevant annulation strategy. baranlab.org These reactions often start from 2-substituted pyridines and involve a cycloaddition or annulation with a suitable reaction partner. While direct use of this compound in these reactions might not be straightforward, its derivatives could serve as valuable precursors.
The construction of fused heterocyclic systems from simple starting materials is a major focus of synthetic organic chemistry. longdom.org The versatile reactivity of this compound makes it a promising starting material for the development of novel synthetic routes to such complex and valuable molecules.
Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block
The compound this compound serves as a highly versatile and valuable building block in synthetic organic chemistry. Its utility stems from the presence of two key structural features: the stable and modifiable phenylpyridine core and the highly reactive chloromethyl group. The phenylpyridine moiety is a recognized structural element in many functional molecules, including ligands for transition metal catalysis and biologically active compounds. nih.govnih.gov The chloromethyl group, acting as a potent electrophile, provides a reactive handle for introducing the entire 2-methyl-5-phenylpyridine (B1585565) scaffold into larger, more complex molecular frameworks through nucleophilic substitution reactions. This allows for the strategic construction of intricate architectures with tailored electronic and steric properties.
Construction of Polydentate Ligands and Metal Complexes
The bipyridine unit is one of the most ubiquitous ligands in coordination chemistry, forming stable complexes with a vast array of transition metals. nih.gov These complexes are central to applications ranging from catalysis to materials science and photophysics. nih.govmdpi.com this compound is an ideal precursor for constructing sophisticated bipyridine and terpyridine-type ligands.
The synthesis can proceed via two general strategies. In one approach, a pre-existing pyridine ring can be coupled with this compound using modern cross-coupling methodologies like Suzuki, Stille, or Negishi reactions to form the bipyridine backbone. nih.gov Alternatively, the chloromethyl group can be used to link the phenylpyridine unit to another heterocyclic core. For instance, the chloromethyl group can undergo nucleophilic substitution with a hydroxyl- or amino-functionalized pyridine to forge a new ether or amine linkage, resulting in a flexible polydentate ligand.
Once synthesized, these ligands, which feature the 5-phenyl-2-pyridyl motif, can be chelated to metal centers to create well-defined coordination complexes. For example, reacting a bipyridine ligand containing the 2-(methyl)-5-phenylpyridine unit with a suitable metal precursor, such as a rhenium or platinum salt, leads to the formation of complex organometallic structures. researchgate.netpatsnap.com The properties of the resulting metal complex can be fine-tuned by the steric and electronic influence of the phenyl group on the pyridine ring.
Below is a representative reaction scheme for the synthesis of a novel bipyridine ligand via the reaction of this compound with a thiol-containing pyridine, followed by complexation with a metal salt.
Table 1: Synthesis of a Thioether-Linked Bipyridine Ligand and Subsequent Metal Complexation
| Step | Reactants | Reagents & Conditions | Product |
| 1 | This compound + Pyridine-2-thiol | Base (e.g., NaH), Aprotic Solvent (e.g., DMF), Room Temperature | 2-(((pyridin-2-yl)thio)methyl)-5-phenylpyridine |
| 2 | 2-(((pyridin-2-yl)thio)methyl)-5-phenylpyridine + [PdCl₂(MeCN)₂] | Acetone, Room Temperature | Dichloro(2-(((pyridin-2-yl)thio)methyl)-5-phenylpyridine)palladium(II) |
This table presents a representative synthetic pathway. DMF: Dimethylformamide; MeCN: Acetonitrile.
Application in "Click Chemistry" for Bioactive Scaffolds
The reactivity of the chloromethyl group makes it an excellent precursor for introducing other functional groups. A particularly powerful application is its conversion to an azidomethyl group, which opens the door to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and modular assembly of complex molecules under mild conditions.
The synthesis begins with the conversion of this compound to 2-(azidomethyl)-5-phenylpyridine via a simple substitution reaction with sodium azide. This azide-functionalized building block can then be "clicked" onto a diverse range of terminal alkynes to rapidly generate a library of 1,2,3-triazole-containing compounds. Each triazole product represents a new, complex molecular architecture where the phenylpyridine unit is covalently linked to another chemical moiety through a stable triazole ring. This methodology is highly valued in medicinal chemistry for creating novel molecular entities for biological screening. mdpi.com
The modularity of this approach is highlighted in the table below, which shows how various alkynes can be used to construct different complex molecules from a common azide precursor.
Table 2: Modular Synthesis of Phenylpyridine-Triazole Conjugates via CuAAC
| Starting Azide | Alkyne Partner (R-C≡CH) | Reagents & Conditions | Resulting Complex Architecture (Product) |
| 2-(Azidomethyl)-5-phenylpyridine | Ethynylbenzene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-5-phenylpyridine |
| 2-(Azidomethyl)-5-phenylpyridine | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 2-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-5-phenylpyridine |
| 2-(Azidomethyl)-5-phenylpyridine | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | (1-((5-phenylpyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| 2-(Azidomethyl)-5-phenylpyridine | N-propargyl-phthalimide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 2-((1-((5-phenylpyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione |
This table illustrates the versatility of the CuAAC reaction for building molecular complexity. The specific structure of the product depends on the 'R' group of the alkyne used.
Advanced Analytical and Spectroscopic Characterization in the Study of 2 Chloromethyl 5 Phenylpyridine
Spectroscopic Methodologies for Structural and Purity Assessment
Spectroscopic techniques are fundamental in the elucidation of the chemical structure and purity of 2-(Chloromethyl)-5-phenylpyridine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound.
¹H NMR: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. The chloromethyl group (-CH₂Cl) protons typically appear as a singlet at approximately 4.5 ppm. The protons on the pyridine (B92270) and phenyl rings resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are critical for confirming the substitution pattern on both rings. For instance, in a related compound, 2-phenylpyridine (B120327), the proton signals are observed in distinct regions, which helps in assigning the protons of the phenyl and pyridine moieties in this compound. rsc.orgchemicalbook.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing information about the carbon skeleton. The carbon of the chloromethyl group is typically found in the range of 45-50 ppm. The carbon atoms of the pyridine and phenyl rings exhibit characteristic chemical shifts in the aromatic region (approximately 120-160 ppm). For example, in 2-phenylpyridine, the carbon signals appear at specific chemical shifts that can be correlated to the structure of this compound. rsc.orgspectrabase.comspectrabase.com The chemical shift of the carbon attached to the chlorine atom is significantly influenced by the electronegativity of the halogen.
A representative, though not identical, ¹H NMR spectrum of 2-(chloromethyl)pyridine (B1213738) hydrochloride shows the chloromethyl protons at a downfield-shifted position of 5.245 ppm due to the protonation of the pyridine nitrogen. chemicalbook.com This highlights the sensitivity of chemical shifts to the molecular environment.
Interactive Data Table: Representative NMR Data
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | -CH₂Cl | ~4.5 |
| ¹H | Aromatic (Pyridine & Phenyl) | 7.0 - 9.0 |
| ¹³C | -CH₂Cl | 45 - 50 |
| ¹³C | Aromatic (Pyridine & Phenyl) | 120 - 160 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. For this compound, HRMS is used to confirm its molecular formula, C₁₂H₁₀ClN. scbt.com The technique provides a highly accurate mass measurement, which can distinguish the target compound from other substances with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of a chlorine atom or the chloromethyl group can be observed, further corroborating the proposed structure. In a study of a related tetrazole derivative, HRMS was crucial in identifying the molecular ion and its fragmentation pattern, which involved the loss of a nitrogen molecule. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group usually appears in the range of 600-800 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings give rise to characteristic bands in the 1400-1600 cm⁻¹ region. mdpi.com
Diffraction Methods for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Single-crystal X-ray diffraction analysis of a related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), revealed a nearly planar molecular structure. nih.govresearchgate.net Such studies provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.govmdpi.com While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is standard for obtaining unambiguous structural proof. researchgate.netmdpi.comresearchgate.net
Crystal Data for the related 2-chloro-5-(chloromethyl)pyridine: nih.govresearchgate.net
Molecular Formula: C₆H₅Cl₂N
Molecular Weight: 162.01 g/mol
Crystal System: Monoclinic
Space Group: P2₁/c
This information for a closely related molecule illustrates the type of detailed structural data that can be obtained through X-ray diffraction.
Chromatographic and Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a sample. By using an appropriate solvent system, the compound can be separated from starting materials and byproducts.
Column Chromatography: For purification on a larger scale, column chromatography is widely used. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable eluent is used to separate the desired compound. The purification of a similar compound, 5-methyl-2-(phenylazo)pyridine, was achieved using column chromatography. psu.ac.th
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of this compound with high resolution and sensitivity. It can also be used for preparative purposes to obtain highly pure samples. HPLC with a UV detector is a common setup for analyzing aromatic compounds.
Theoretical and Computational Studies on 2 Chloromethyl 5 Phenylpyridine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and inherent reactivity of molecules. researchgate.net These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density.
For a molecule like 2-(Chloromethyl)-5-phenylpyridine, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be standard practice. researchgate.net Such studies yield critical insights into:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govschrodinger.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and a positive potential around the hydrogens and the chloromethyl group, identifying them as key sites for interaction. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and intramolecular charge transfer interactions, which helps in understanding the stability arising from conjugation and hyperconjugation effects.
Molecular Modeling and Simulation of Reaction Pathways and Intermediates
Molecular modeling is crucial for simulating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. The chloromethyl group in this compound is a strong electrophilic site, making it highly susceptible to nucleophilic substitution (SN2) reactions.
Computational modeling of a reaction, for instance, with a nucleophile like an amine or thiol, would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.
Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path. This is a critical step, and methods like synchronous transit-guided quasi-Newton (QST2/QST3) or "eigenvector following" are often used.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the reactants and products.
These simulations provide the activation energy barrier, which is essential for predicting reaction rates. While benchmark studies for SN2 reactions on simpler molecules like chloromethane (B1201357) have been performed using high-level ab initio methods, nih.gov specific simulations for the reaction pathways of this compound are not found in the reviewed literature.
Prediction of Reactivity and Selectivity Profiles
The electronic structure data derived from quantum chemical calculations can be used to predict a molecule's reactivity and regioselectivity. The presence of multiple functional groups in this compound—the pyridine ring, the phenyl group, and the reactive chloromethyl group—presents several potential sites for reaction.
Selectivity Prediction: Local reactivity descriptors, such as Fukui functions or the charges on individual atoms, can predict which sites are most susceptible to nucleophilic or electrophilic attack. In this compound, the carbon of the chloromethyl group is the expected primary site for nucleophilic attack due to the electron-withdrawing nature of the chlorine atom. Electrophilic aromatic substitution would likely be directed by the existing phenyl and pyridyl groups, a prediction that could be quantified through computational analysis of the electron density on the aromatic rings.
However, specific computational studies that provide a quantitative reactivity and selectivity profile for this compound have not been identified.
Structure-Reactivity Correlation Studies
Structure-reactivity correlation studies aim to establish a quantitative relationship between a molecule's geometric or electronic parameters and its observed chemical behavior. For a series of related compounds, one could correlate calculated properties (e.g., bond lengths, bond angles, atomic charges, orbital energies) with experimental reaction rates or equilibrium constants.
For this compound and its analogs, such a study might investigate how substituting the phenyl group or the pyridine ring affects the reactivity of the chloromethyl group. For example, introducing an electron-donating group onto the phenyl ring would be expected to alter the electron density throughout the molecule, which in turn would affect the C-Cl bond strength and the electrophilicity of the methylene (B1212753) carbon. This change in electronic structure would correlate with a change in its reactivity in nucleophilic substitution reactions.
While qualitative structure-activity relationships (SAR) are mentioned for similar compounds in the context of biological activity, detailed computational studies correlating the specific structural parameters of this compound with its chemical reactivity are not available in the surveyed literature.
Applications and Pharmacological Potential of 2 Chloromethyl 5 Phenylpyridine Derivatives
Utilization in Drug Discovery and Development Programs
The unique structural characteristics of 2-(Chloromethyl)-5-phenylpyridine make it a valuable precursor for creating a diverse range of derivatives with potential pharmacological activities. The reactive chloromethyl group at the 2-position allows for straightforward modification and coupling with other molecules, while the 5-phenylpyridine core is a recognized pharmacophore in various drug classes.
The phenylpyridine framework is a key structural motif in the design of ligands for adenosine (B11128) receptors, which are significant targets for treating neurological and inflammatory conditions. nih.gov Research into 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives has shown that these compounds can bind to A1, A2A, and A3 adenosine receptor subtypes. nih.gov Specifically, certain pyridine derivatives have demonstrated affinity for A3 adenosine receptors, indicating their potential as selective antagonists for this receptor subtype. nih.gov
The development of selective A3 adenosine receptor antagonists is being pursued for potential applications as anti-inflammatory and cerebroprotective agents. nih.gov While direct synthesis from this compound is not explicitly detailed in all studies, its structure represents a viable starting point. The reactive chloromethyl group can be readily converted into other functional groups, enabling the synthesis of a wide array of derivatives, including N⁶-substituted adenosine analogues where a phenyl group is incorporated. nih.gov For instance, N⁶-(3-phenylpropyl)-2-chloroadenosine has shown nanomolar affinity for the A3 receptor, highlighting the importance of the phenyl moiety in ligand design. nih.gov
Neurokinin receptors, particularly the neurokinin-1 (NK1) receptor, are implicated in various physiological and pathological processes, including inflammation, pain, and chemotherapy-induced nausea and vomiting. nih.govnih.gov Consequently, NK1 receptor antagonists are a significant area of drug development. drugbank.com The phenylpyridine scaffold has been identified as a promising structure for this purpose. A patent has been filed for 4-phenyl-pyridine derivatives specifically for their function as neurokinin-1 receptor antagonists, underscoring the relevance of this chemical class in the field. google.com The development of these antagonists provides a therapeutic strategy for conditions mediated by the NK1 receptor. nih.gov
The phenylpyridine moiety is a key component in a variety of compounds investigated for their potential as anticancer and antimicrobial agents. The structural versatility of pyridine derivatives allows for the synthesis of molecules with significant biological activity. arabjchem.orgresearchgate.net
In anticancer research, metal complexes incorporating 2-phenylpyridine (B120327) (ppy) ligands have demonstrated potent antiproliferative effects. nih.govresearchgate.net Iridium(III), gold(III), and platinum(II) complexes with substituted 2-phenylpyridine ligands have been synthesized and evaluated against various human cancer cell lines. nih.govresearchgate.netnih.gov Studies show that modifications to the phenylpyridine ligand can significantly impact the anticancer potency of these complexes. For example, an iridium complex with a 2-(2'-methylphenyl)pyridine ligand was found to be highly potent against A2780 ovarian cancer cells. nih.gov Gold(III) complexes with ppy ligands have been shown to inhibit the enzyme thioredoxin reductase, a key target in cancer therapy, and induce apoptosis in cancer cells. nih.gov
| Compound | Target Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| [(η5-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl] | A2780 (Ovarian) | 1.18 | nih.gov |
| [(ppy)Au(FMes)(PPh3)OTf] | HeLa (Cervical) | Low micromolar range | nih.gov |
| [Pt(5-NO2-ppy)(H-5-NO2-ppy)(Cl)] | MGC803 (Gastric) | 13.036 | researchgate.net |
In the realm of antimicrobial research, pyridine derivatives have been synthesized and tested against various bacterial and fungal strains. nih.govscirp.org A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated strong antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov The reactive nature of the chloromethyl group in this compound makes it an ideal starting material for synthesizing such biologically active molecules.
The neonicotinoid insecticide Imidacloprid (B1192907) is synthesized from the key intermediate 2-chloro-5-chloromethylpyridine (CCMP). nih.govgoogle.comwipo.int While CCMP is the direct precursor for Imidacloprid, structurally related compounds like this compound are valuable for creating novel analogs of this important insecticide. The synthesis of such analogs allows for the exploration of new compounds with potentially different activity spectra or improved properties. For instance, research on imidacloprid analogues has utilized novel chloronicotinaldehydes, leading to the synthesis of intermediates like 2-chloro-3-(chloromethyl)-5-phenylpyridine, a structural isomer of the title compound. researchgate.net This demonstrates that the introduction of a phenyl group onto the chloromethylpyridine backbone is a strategy employed in the development of new heterocyclic compounds related to imidacloprid. researchgate.net
Role in Agrochemical Research and Development
Beyond pharmaceuticals, derivatives of this compound play a significant role in the search for new agrochemicals, particularly insecticides. The phenylpyridine structure is a core component of many biologically active molecules used in crop protection.
The development of novel insecticides is crucial to combat the increasing resistance of agricultural pests. mdpi.com The 2-phenylpyridine scaffold has been identified as a promising lead structure for new insecticidal compounds. mdpi.comnih.gov A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and showed significant insecticidal activity against pests like Mythimna separata (armyworm). mdpi.com Several of these compounds exhibited 100% inhibition at a concentration of 500 mg/L. mdpi.com Other research has focused on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have also shown promising insecticidal activity against aphids such as Aphis gossypii. nih.gov The use of this compound as a starting material allows for the synthesis of these and other complex pyridine derivatives, contributing to the discovery of new and effective crop protection agents. mdpi.comresearchgate.net
| Compound ID | Inhibition (%) at 500 mg/L | Reference |
|---|---|---|
| 5a | 100 | mdpi.com |
| 5d | 100 | mdpi.com |
| 5g | 100 | mdpi.com |
| 5h | 100 | mdpi.com |
| 5k | 100 | mdpi.com |
Herbicidal Compound Design
The pyridine ring is a well-established structural motif in the design of modern agrochemicals, including herbicides. nih.govresearchgate.net Pyridine-based compounds are integral to numerous commercial herbicides due to their favorable biological activity, metabolic stability, and transport properties within plants. nih.govresearchgate.net The strategic inclusion of a pyridine ring can enhance the efficacy of herbicidal molecules. researchgate.net
While direct herbicidal activity of this compound is not extensively documented in publicly available research, its role as a synthon for more complex potential herbicides is significant. The reactive chloromethyl group provides a convenient handle to introduce various toxophores or functional groups known to impart herbicidal effects. This derivatization approach is a cornerstone of modern agrochemical discovery, where a core structure is systematically modified to optimize activity. nih.gov For instance, novel pyridine ketones and other derivatives have been developed and patented for their potent herbicidal and plant growth-inhibitory properties. google.com The synthesis of such compounds often involves intermediates that, like this compound, possess a reactive site for building molecular complexity.
| Compound Class | General Application | Reference |
|---|---|---|
| Pyridine Ketones | Controlling weeds in crops of useful plants. | google.com |
| Nitropyridine Derivatives | Serve as precursors for a wide range of bioactive molecules, including herbicides. | researchgate.net |
| 2-Substituted 5-Phenoxy-phenylphosphinic Acid Derivatives | Exhibit selective herbicidal and plant growth-regulating properties. | google.com |
| 2-Phenylpyridine-containing Compounds | Frequently reported as components in herbicides. | nih.gov |
Application in Materials Science and Photophysical Studies
In the realm of materials science, this compound and its derivatives are instrumental in developing advanced functional materials. The 2-phenylpyridine (ppy) core is a celebrated ligand in coordination chemistry, renowned for its ability to form stable and photophysically active metal complexes.
Organometallic chemistry involves the study of compounds containing metal-carbon bonds, which are central to the applications of 2-phenylpyridine derivatives. libretexts.org The 2-phenylpyridine moiety coordinates to a metal center through the nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring in a process known as cyclometalation. uoi.grresearchgate.net This coordination mode imparts significant rigidity and thermal stability to the resulting complexes. uoi.gr
This compound serves as an excellent starting material for creating more elaborate 2-phenylpyridine-type ligands. The chloromethyl group can be readily substituted by various nucleophiles to append additional coordinating groups, tune electronic properties, or attach the ligand to larger molecular architectures. This synthetic flexibility allows for the rational design of ligands for specific applications in catalysis and materials science. nih.gov Complexes of platinum(II), palladium(II), iridium(III), and gold(III) with 2-phenylpyridine-type ligands have been extensively studied. uoi.grresearchgate.netresearchgate.netnih.gov
| Metal Center | Complex Type / Ancillary Ligands | Key Structural Feature | Reference |
|---|---|---|---|
| Platinum(II) | Cyclometalated mixed ligand with Pyridine Carboxylic Acids (PCAs) | Square planar geometry; PCAs coordinated trans to the orthometalated ppy carbon. | uoi.gr |
| Gold(III) | Cyclometalated dialkynylgold(III) complexes | Chelating C^N ligand stabilizes the gold(III) center. | researchgate.net |
| Palladium(II) | Heteroleptic with a Schiff base ancillary ligand | Square-planar complexes exhibiting photoconductive properties. | nih.gov |
| Nickel(II) / Palladium(II) | η⁵:κ¹(N)-Coordinated Dicarbollide Ligands with Pendant Pyridine | Unusual coordination involving a carborane cage and a pyridine group. | mdpi.com |
Cyclometalated complexes of heavy transition metals like platinum(II), iridium(III), and gold(III) featuring 2-phenylpyridine and its derivatives are at the forefront of research into luminescent materials. uoi.grresearchgate.netnih.gov The strong spin-orbit coupling induced by the heavy metal atom facilitates emission from triplet excited states, leading to highly efficient phosphorescence. uoi.grnih.gov These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govmdpi.com
The photophysical properties, such as emission color and quantum yield, can be finely tuned by modifying the structure of the 2-phenylpyridine ligand or the ancillary ligands in the complex. nih.govnih.gov For example, introducing electron-donating or electron-withdrawing groups onto the ligand framework can alter the energy levels of the molecular orbitals, thereby shifting the emission wavelength. nih.govnih.gov Research has shown that platinum(II) complexes of 2-phenylpyridine can produce green emission in the solid state with quantum yields ranging from 3.20% to 4.86%. uoi.gr Similarly, various cycloplatinated(II) complexes are known to be luminescent at room temperature, with emissions in the yellow-orange region of the spectrum. nih.gov
| Complex Type | Emission Color/Wavelength (λem) | Quantum Yield (Φ) | State | Reference |
|---|---|---|---|---|
| trans-N,N-[Pt(ppy)(PCA)Cl] | Green (~530 nm) | 3.20–4.86% | Solid State | uoi.gr |
| trans-N,N-[Pt(ppy)(PCA)Cl] | 475–580 nm | ~0.05–0.17% | Degassed Acetone Solution | uoi.gr |
| [PtMe(Vpy)(PR₃)] (Vpy = 2-vinylpyridine) | Yellow-Orange (~550 nm) | Not specified, but luminescent at room temp. | Solid State | nih.gov |
| Zinc complexes with azomethine ligands | Blue (428–433 nm) | > 0.20 | Solution | mdpi.com |
Intermediates for Chemical Probe and Sensor Development
The development of chemical sensors for the detection of specific ions and molecules is a critical area of analytical science. Pyridine derivatives are recognized for their utility in chemosensing applications. researchgate.net The this compound molecule is a prime candidate for the synthesis of chemical probes and sensor components. Its highly reactive chloromethyl group is an ideal anchor for covalent attachment to various substrates, such as polymer membranes, metal oxide surfaces, or larger biomolecules.
This immobilization is a key step in creating robust and reusable sensors. For example, sensor platforms based on silicon nitride or hafnium oxide have been functionalized with complex organic molecules to detect specific analytes like perchlorate (B79767) anions. researchgate.net By reacting this compound with a suitable receptor molecule, a new chemical entity can be created that combines the structural and electronic properties of the phenylpyridine core with the specific recognition capabilities of the appended receptor. This modular approach allows for the development of tailored probes for a wide range of analytical targets.
Future Prospects and Research Directions for 2 Chloromethyl 5 Phenylpyridine
Advancements in Green Chemistry and Sustainable Synthesis
The future synthesis of 2-(chloromethyl)-5-phenylpyridine and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. Key areas of advancement include the adoption of flow chemistry, microwave-assisted synthesis, and biocatalysis.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability researchgate.net. The synthesis of bioactive derivatives from the related 2-chloro-5-(chloromethyl)pyridine (B46043) has already demonstrated the potential of flow reactors to achieve efficient and controlled reactions researchgate.net. Future research will likely focus on developing telescoped flow syntheses for this compound, integrating multiple reaction steps into a single, uninterrupted process to reduce waste and improve throughput rsc.org.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times beilstein-journals.org. This technology can be particularly beneficial for the synthesis of phenylpyridine derivatives, offering an energy-efficient alternative to conventional heating methods.
Biocatalysis: The use of enzymes and whole-cell systems in chemical synthesis is a cornerstone of green chemistry, providing high selectivity under mild conditions patsnap.com. While direct biocatalytic routes to this compound are yet to be established, future research may explore enzymatic transformations for the synthesis of its precursors or for the stereoselective functionalization of its derivatives.
A patent for the one-step synthesis of the related 2-chloro-5-chloromethylpyridine using a supported palladium chloride catalyst highlights a move towards more atom-economical and efficient processes mdpi.com. Future endeavors will likely focus on adapting such catalytic, single-step methodologies to the synthesis of this compound, further enhancing the sustainability of its production.
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and reaction control; potential for telescoped multi-step syntheses researchgate.netrsc.org. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and energy efficiency beilstein-journals.org. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions patsnap.com. |
Chemo- and Regioselective Synthesis of Advanced Derivatives
The functional versatility of this compound makes it an ideal scaffold for the synthesis of advanced derivatives with tailored properties. Future research will increasingly focus on achieving high levels of chemo- and regioselectivity in the functionalization of this molecule.
The reactive chloromethyl group serves as a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity can be harnessed to create libraries of novel compounds with potential applications in medicinal chemistry and materials science. For instance, reaction with various amines, thiols, and alcohols can yield a diverse set of derivatives.
Furthermore, the phenylpyridine core itself is amenable to regioselective C-H functionalization. This powerful technique allows for the direct modification of the aromatic rings, enabling the synthesis of complex molecules that would be difficult to access through traditional methods. Future research will likely explore the directed functionalization of both the phenyl and pyridine (B92270) rings to fine-tune the electronic and steric properties of the resulting molecules. The development of novel catalytic systems will be crucial for controlling the site of functionalization and achieving high selectivity.
Expanding Catalytic Applications and Methodology Development
Beyond its role as a synthetic intermediate, derivatives of this compound hold significant promise in the field of catalysis. The phenylpyridine motif is a well-established ligand scaffold in coordination chemistry and catalysis.
Future research is anticipated to focus on the design and synthesis of novel ligands derived from this compound. By modifying the chloromethyl group, a variety of coordinating moieties can be introduced, leading to a new class of tunable ligands for transition metal catalysis. These ligands could find application in a wide range of catalytic transformations, including cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used in the synthesis of a vast array of organic compounds and are a likely area of application for these novel ligands.
Moreover, the development of new catalytic methodologies centered around these novel phenylpyridine-based ligands is a promising avenue of research. The unique electronic and steric properties imparted by the 5-phenyl substituent could lead to catalysts with enhanced activity, selectivity, and stability.
Interdisciplinary Research in Chemical Biology and Materials Science
The structural features of this compound make it a valuable building block for interdisciplinary research, particularly at the interface of chemistry with biology and materials science.
Chemical Biology: The phenylpyridine scaffold is present in numerous biologically active compounds, including insecticides and potential therapeutic agents. The ability to readily functionalize this compound allows for the systematic exploration of structure-activity relationships and the development of novel bioactive molecules. Future research in this area will likely involve the synthesis of derivatives as chemical probes to study biological processes or as lead compounds in drug discovery programs. For example, the synthesis of novel amine derivatives of related heterocyclic compounds has shown promise in the development of new anticancer agents.
Materials Science: Phenylpyridine derivatives are renowned for their applications in materials science, most notably as ligands in phosphorescent iridium(III) complexes used in organic light-emitting diodes (OLEDs). The photophysical properties of these complexes can be finely tuned by modifying the substituents on the phenylpyridine ligand. This compound offers a convenient handle to introduce a variety of functional groups, thereby enabling the synthesis of a new generation of phosphorescent emitters with tailored colors and efficiencies. Future research will likely focus on creating novel materials for organic electronics and other advanced applications by leveraging the unique properties of derivatives synthesized from this versatile precursor.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)-5-phenylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chloromethylation of 5-phenylpyridine using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under reflux with formaldehyde and HCl. Reaction optimization involves adjusting catalyst loading, temperature, and solvent polarity. For instance, dichloromethane as a solvent enhances reaction homogeneity, while excessive HCl may lead to undesired side products like dichloromethyl derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the chloromethyl group's position (δ ~4.5 ppm for CH₂Cl in ¹H NMR) and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight (203.67 g/mol), while HPLC with UV detection assesses purity (>95% for most synthetic batches). Cross-referencing with X-ray crystallography data (if available) resolves structural ambiguities .
Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols) to form secondary derivatives. For example, reaction with piperidine in DMF at 60°C yields 2-(piperidinylmethyl)-5-phenylpyridine. Kinetic studies show that polar aprotic solvents accelerate substitution rates due to enhanced nucleophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during chloromethylation of 5-phenylpyridine?
- Methodological Answer : Discrepancies in isomer ratios (e.g., 2- vs. 3-chloromethyl derivatives) arise from competing electronic and steric effects. Computational modeling (DFT calculations) predicts favorable transition states, while controlled experiments with isotopic labeling (e.g., DCl in deuteration studies) track reaction pathways. For example, AlCl₃ favors 2-substitution due to stronger σ-complex stabilization .
Q. What strategies optimize the synthesis of this compound for minimal environmental impact?
- Methodological Answer : Green chemistry approaches include replacing ZnCl₂ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce catalyst waste. Continuous flow reactors improve energy efficiency by 30% compared to batch processes. Lifecycle assessment (LCA) tools quantify solvent emissions, guiding solvent selection (e.g., cyclopentyl methyl ether over dichloromethane) .
Q. How do structural modifications of this compound affect its bioactivity in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing the chloromethyl group with a hydroxymethyl moiety reduces cytotoxicity while retaining binding affinity for CNS targets. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking simulations identify critical hydrophobic interactions between the phenyl ring and protein pockets .
Q. What advanced analytical methods address purity challenges in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
